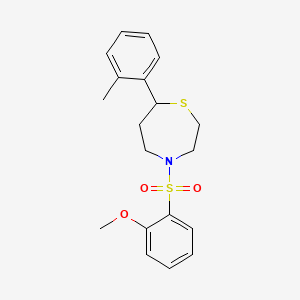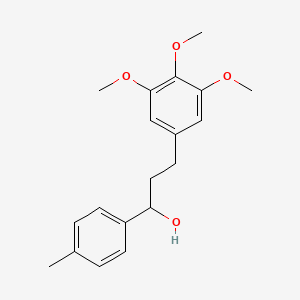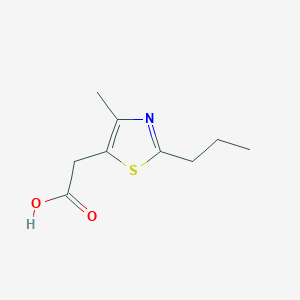
1-Acetyl-5-iodo-1H-indol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-iodo-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an acetyl group at the nitrogen atom, an iodine atom at the 5-position, and an acetate group at the 3-position. The molecular formula of this compound is C12H10INO3, and it has a molecular weight of 343.12 g/mol .
Preparation Methods
The synthesis of 1-Acetyl-5-iodo-1H-indol-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-iodoindole.
Acetylation: The 5-iodoindole undergoes acetylation at the nitrogen atom using acetic anhydride in the presence of a base such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-5-iodo-1H-indol-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Ester Hydrolysis: The acetate group at the 3-position can be hydrolyzed under acidic or basic conditions to yield 1-Acetyl-5-iodo-1H-indol-3-ol.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-5-iodo-1H-indol-3-yl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the biological activity of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-iodo-1H-indol-3-yl acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in key biological processes, such as kinases and proteases, by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, such as serotonin receptors, by acting as an agonist or antagonist.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular functions and gene expression.
Comparison with Similar Compounds
1-Acetyl-5-iodo-1H-indol-3-yl acetate can be compared with other indole derivatives, such as:
1-Acetyl-5-bromo-1H-indol-3-yl acetate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
1-Acetyl-5-chloro-1H-indol-3-yl acetate: Contains a chlorine atom, which affects its chemical properties and applications.
1-Acetyl-5-fluoro-1H-indol-3-yl acetate: The presence of a fluorine atom imparts unique electronic properties and potential for use in medicinal chemistry.
Each of these compounds has distinct properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry.
Properties
IUPAC Name |
(1-acetyl-5-iodoindol-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNTWBEKXNMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)I)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2797477.png)

![2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2797481.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)
![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)




![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)
